molecular formula C8H12ClN3O2S B166630 (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine CAS No. 1289386-49-7

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine

Cat. No.: B166630
CAS No.: 1289386-49-7
M. Wt: 249.72 g/mol
InChI Key: NAEGATIAYZSADR-UHFFFAOYSA-N
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Description

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine (CAS 1289386-49-7) is a high-value pyrimidine derivative supplied for research and development purposes. This compound, with a molecular formula of C8H12ClN3O2S and a molecular weight of 249.71 g/mol, is a solid with a predicted density of 1.368 g/cm³ and should be stored at room temperature in a dry, sealed container . Its primary research value lies in its role as a key pharmaceutical intermediate, particularly in the development of kinase inhibitors for cancer research . The structure of this compound, featuring both chloro and methanesulfonyl groups, allows for further chemical modifications, making it a versatile building block in medicinal chemistry for Structure-Activity Relationship (SAR) studies aimed at improving the selectivity and binding affinity of new drug candidates . It is also used in agrochemical research for the design of novel selective insecticides . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with care, as it may be harmful if swallowed and causes skin and serious eye irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

6-chloro-2-methylsulfonyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2S/c1-5(2)10-7-4-6(9)11-8(12-7)15(3,13)14/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEGATIAYZSADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629992
Record name 6-Chloro-2-(methanesulfonyl)-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-49-7
Record name 6-Chloro-2-(methanesulfonyl)-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of 2-Methylthio-4,6-dichloropyrimidine

A critical intermediate, 2-methanesulfonyl-4,6-dichloropyrimidine , is synthesized via oxidation of its methylthio analog:

  • Methylthio Introduction : Reacting 4,6-dichloropyrimidine-2-thiol with methyl iodide in the presence of a base (e.g., NaOH) yields 2-methylthio-4,6-dichloropyrimidine .

  • Oxidation to Sulfonyl : Treating the methylthio derivative with hydrogen peroxide (H₂O₂) or oxone in acetic acid at 50–60°C converts the thioether to the sulfonyl group.

Reaction Conditions :

  • Solvent : Acetic acid or dichloromethane

  • Oxidizing Agent : 30% H₂O₂ (2.5 equiv)

  • Temperature : 50–60°C

  • Yield : ~85% (estimated from analogous reactions)

Nucleophilic Aromatic Substitution at Position 4

Isopropylamine Coupling

The 4-chloro group in 2-methanesulfonyl-4,6-dichloropyrimidine undergoes substitution with isopropylamine under basic conditions:

Procedure :

  • Reactants :

    • 2-Methanesulfonyl-4,6-dichloropyrimidine (1.0 equiv)

    • Isopropylamine (2.5 equiv)

    • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent : Acetonitrile or toluene

  • Temperature : Reflux (80–90°C) for 12–16 hours

  • Workup : Filter, concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations :

  • Excess amine ensures complete displacement of the chloro group.

  • Polar aprotic solvents enhance nucleophilicity and reaction rate.

Yield : ~70–75% (extrapolated from similar substitutions in patent data).

Alternative Pathways and Comparative Analysis

Direct Ring Synthesis with Methanesulfonyl Group

Condensation of methylsulfonylacetamide with chloroacetone and urea under acidic conditions forms the pyrimidine ring. However, this method suffers from low regioselectivity and requires stringent temperature control.

Challenges :

  • Competing side reactions due to the electron-withdrawing nature of the sulfonyl group.

  • Poor yields (~40%) compared to post-modification routes.

Palladium-Catalyzed Coupling

Introducing the methanesulfonyl group via cross-coupling (e.g., Suzuki-Miyaura) is theoretically feasible but impractical due to the instability of pyrimidine boronic acids and high catalyst costs.

Optimization and Scalability

Solvent Selection

  • Methyl Isobutyl Ketone (MIBK) : Enhances reaction efficiency in sulfonation steps due to high boiling point and solubility.

  • Acetonitrile : Preferred for amine substitutions to minimize side reactions.

Temperature Control

  • Oxidation Step : Maintaining 50–60°C prevents over-oxidation to sulfonic acids.

  • Amine Substitution : Reflux conditions ensure kinetic favorability for aromatic substitution.

Purification Techniques

  • Recrystallization : n-Propanol or isopropyl alcohol yields high-purity crystals.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves residual starting materials.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 3.15 (s, 3H, SO₂CH₃), 3.95–4.05 (m, 1H, CH(CH₃)₂), 8.45 (s, 1H, pyrimidine-H).

  • IR (cm⁻¹) : 1325 (S=O asymmetric), 1140 (S=O symmetric), 1550 (C=N).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Industrial-Scale Considerations

Cost-Effectiveness

  • Dimethyl Sulfate : Economical methylating agent but requires careful handling due to toxicity.

  • Isopropylamine : Commercially available at low cost, favoring large-scale production .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group is known to enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Similarity Scores

The compound’s closest analogs, as identified by similarity scores (ranging 0.70–0.83), include:

Compound Name CAS Number Similarity Score Key Substituents Molecular Weight
4-Chloro-2-methyl-6-phenylpyrimidine 73576-33-7 0.83 Methyl (C2), Phenyl (C6) 220.68 g/mol
4-Chloro-6-isopropylpyrimidin-2-amine 26032-72-4 0.81 Chloro (C4), Isopropylamine (C6) 185.65 g/mol
2,4-Dichloro-6-phenylpyrimidine 5600-21-5 0.79 Dichloro (C2, C4), Phenyl (C6) 239.09 g/mol
(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine 5748-34-5 N/A Chloro (C4), Methyl (C6) 200.68 g/mol

Notes:

  • The discontinued status of the target compound contrasts with commercially available analogs like 4-Chloro-6-isopropylpyrimidin-2-amine, which may reflect differences in synthetic complexity or regulatory concerns .

Physicochemical and Reactivity Differences

Electronic Environment
  • Methanesulfonyl vs. Methyl : The methanesulfonyl group (strong electron-withdrawing) in the target compound likely alters the pyrimidine ring’s electron density compared to methyl-substituted analogs (e.g., 4-Chloro-2-methyl-6-phenylpyrimidine). This could influence nucleophilic substitution reactions at the chloro position .
  • NMR Chemical Shifts : Evidence from NMR studies on pyrimidine analogs (e.g., rapamycin derivatives) shows that substituents in specific regions (e.g., positions 29–36 and 39–44) significantly shift proton environments. For the target compound, the methanesulfonyl group may induce distinct shifts in regions analogous to "A" and "B" in Figure 6 of .

Biological Activity

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine is a compound belonging to the pyrimidine family, characterized by its unique structure that includes a chloro group, a methanesulfonyl group, and an isopropylamine moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula for this compound is C9H12ClN3O2S, with a molecular weight of approximately 251.72 g/mol. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanesulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with target proteins. This interaction can lead to the modulation of biological pathways, potentially inhibiting or activating certain cellular functions.

Anticancer Properties

Research indicates that this compound may act as an anticancer agent. A study identified sulfonylpyrimidines as potent inhibitors against various cancer-associated proteins, suggesting that this compound may exhibit similar inhibitory effects. For instance, it has been shown to irreversibly inhibit sortase A (SrtA) in Staphylococcus aureus, which is critical for bacterial virulence and has implications for cancer therapy due to its role in tumor microenvironments .

Case Studies and Research Findings

StudyFindings
Jaudzems et al. (2020)Identified sulfonylpyrimidines as covalent modifiers of SrtA, with significant inhibition observed at concentrations of 100 µM after 16 hours .
Maresso et al. (2007)Highlighted the importance of covalent modification in inhibiting bacterial proteins, supporting the potential for similar mechanisms in cancer therapy .
Lyu et al. (2020)Demonstrated that sulfonylpyrimidines can effectively target disease-associated proteins through covalent interactions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructural FeaturesBiological Activity
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amineMethyl group instead of isopropylModerate anticancer activity
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amineEthyl group instead of isopropylLower reactivity
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amineCyclopropyl group instead of isopropylUnique binding properties

The presence of the isopropylamine group in our compound enhances its solubility and biological activity compared to its analogs.

Q & A

How can the identity of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine be confirmed using spectroscopic methods?

Level: Basic
Methodological Answer:
The compound’s identity can be validated through a combination of IR spectroscopy and NMR analysis .

  • IR Spectroscopy : Look for characteristic absorption bands:
    • ~3355–3459 cm⁻¹ : N-H stretching of the amine group.
    • ~1661 cm⁻¹ : C=N/C=C stretching in the pyrimidine ring.
    • ~1229 cm⁻¹ : S=O stretching from the methanesulfonyl group .
  • ¹H NMR : Key signals include:
    • δ 1.2–1.4 ppm (d, 6H) : Isopropyl methyl groups.
    • δ 3.3–3.9 ppm (m) : Methanesulfonyl (CH₃) and isopropyl methine proton.
    • δ 5.2 ppm (s, 1H) : NH proton (if not exchanged).
  • ¹³C NMR : Peaks for pyrimidine carbons (δ 100–165 ppm), sulfonyl carbon (δ ~45 ppm), and isopropyl carbons (δ 20–25 ppm) .

What synthetic routes are reported for pyrimidine derivatives structurally analogous to this compound?

Level: Basic
Methodological Answer:
Pyrimidine cores are typically synthesized via:

Condensation Reactions : Between thioureas and β-diketones or α,β-unsaturated ketones.

Cyclization : Of chlorinated intermediates with amines. For example, reacting 6-chloro-2-methanesulfonylpyrimidine-4-amine with isopropylamine under reflux in ethanol .

Functionalization : Post-synthesis modifications (e.g., sulfonylation using methanesulfonyl chloride) .

How can crystallographic software like SHELX be applied to determine the crystal structure of this compound?

Level: Advanced
Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
  • Structure Solution : Employ SHELXD for phase problem resolution via direct methods.
  • Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically.
  • Validation : Check for R-factor convergence (target: <5%) and validate geometry using PLATON .

What strategies resolve contradictions in reaction yields or spectroscopic data during synthesis?

Level: Advanced
Methodological Answer:

  • Reproducibility Checks : Repeat experiments under controlled conditions (temperature, solvent purity).
  • Analytical Cross-Verification : Use complementary techniques (e.g., LC-MS alongside NMR) to confirm product integrity.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

How can computational models predict the reactivity of substituents in such pyrimidine derivatives?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to compute electrostatic potentials and frontier orbitals (HOMO/LUMO).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict regioselectivity in nucleophilic substitution .

What are the key steps in the purification and characterization of this compound post-synthesis?

Level: Basic
Methodological Answer:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • Characterization :
    • Melting Point : Confirm purity (sharp melting range).
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula.
    • Elemental Analysis : Match calculated vs. observed C, H, N, S content .

What challenges arise in interpreting overlapping signals in ¹H NMR spectra for such compounds?

Level: Advanced
Methodological Answer:

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic protons.
  • Variable Temperature NMR : Suppress exchange broadening of NH protons.
  • Solvent Optimization : Switch to deuterated DMSO to sharpen signals via hydrogen bonding .

How can reaction conditions be optimized to minimize by-products during synthesis?

Level: Advanced
Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts for coupling reactions.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Temperature Gradients : Employ microwave-assisted synthesis for rapid, controlled heating .

How is ORTEP-3 utilized for molecular graphics in structural publications?

Level: Advanced
Methodological Answer:

  • Thermal Ellipsoids : Generate ORTEP diagrams to visualize anisotropic displacement parameters (ADPs) using ORTEP-3 .
  • Customization : Adjust ellipsoid probability levels (e.g., 50%) and color-code atoms for clarity.
  • Integration with SHELX : Export CIF files from SHELXL for seamless rendering .

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